![molecular formula C11H15N3O3 B1373039 [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1227935-27-4](/img/structure/B1373039.png)
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol
Overview
Description
“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a molecule that belongs to the class of piperidines. It has a molecular weight of 237.26 . The IUPAC name for this compound is [1-(5-nitro-2-pyridinyl)-4-piperidinyl]methanol . It is also known as JNJ-10198409.
Synthesis Analysis
The synthesis of “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” from 4-Piperidinemethanol and 2-Chloro-5-nitropyridine has been reported .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 .
Physical And Chemical Properties Analysis
“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Drug Discovery and Development
The piperidine moiety, which is a part of the “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” structure, is a common feature in many pharmaceutical compounds. This compound can be used as a building block in the synthesis of various drugs due to its potential to interact with biological targets. Its role in drug discovery is significant, as it can lead to the development of new therapeutic agents with applications in treating diseases such as cancer, Alzheimer’s, and cardiovascular conditions .
Neuroscience Research
In neuroscience, “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” can be utilized in the study of neurological pathways and disorders. It may serve as a precursor for compounds that modulate neurotransmitter systems, contributing to research on depression, anxiety, and neurodegenerative diseases.
Cancer Therapy
This compound’s derivatives could be explored for their anticancer properties. By acting on specific cellular targets, they may inhibit the growth of cancer cells or interfere with critical pathways involved in tumor progression. The nitropyridine segment, in particular, could be key in designing kinase inhibitors or other types of anticancer agents .
Pain Management
The analgesic properties of piperidine derivatives make “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” a candidate for the development of new pain management drugs. It could lead to safer and more effective treatments for chronic pain conditions.
Antimicrobial and Antifungal Applications
Research into antimicrobial and antifungal agents is another area where this compound could have significant applications. Its structural features might be harnessed to create new medications that combat resistant strains of bacteria and fungi .
Chemical Synthesis and Material Science
In the field of chemical synthesis, “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” can be used as an intermediate in the preparation of complex organic molecules. Its reactivity and structural versatility make it valuable for constructing a wide range of chemical entities, which can have further applications in material science .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that nitropyridine derivatives can undergo recyclization by the action of hydrazine hydrate . This could potentially influence the interaction of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPBMQDDUPONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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